3,3-Difluorocyclohexane-1-carbothioamide
Description
Properties
IUPAC Name |
3,3-difluorocyclohexane-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NS/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOSRGYZNJMKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclohexane-1-carbothioamide typically involves the fluorination of cyclohexane derivatives followed by the introduction of the carbothioamide group. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclohexanone is then reacted with a thioamide source, such as ammonium thiocyanate, under acidic conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclohexane-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 3,3-Difluorocyclohexane-1-carbothioamide has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its applications, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, which significantly influences its chemical reactivity and biological properties. Its molecular formula is , and it features a thioamide functional group that contributes to its biological activity.
Medicinal Chemistry
This compound has been explored for its potential as a drug candidate in medicinal chemistry. Its structural analogs have been synthesized to evaluate their efficacy against various diseases, including cancer and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models by modulating specific signaling pathways involved in cell proliferation and apoptosis .
Antimicrobial Applications
The compound has shown promise as an antimicrobial agent. Its thioamide group is known for enhancing the interaction with bacterial enzymes, making it a potential candidate for developing new antibiotics.
Case Study: Antibacterial Efficacy
In vitro studies have reported that derivatives of this compound possess antibacterial activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential utility in treating resistant infections .
Agricultural Chemistry
In agricultural chemistry, compounds similar to this compound have been investigated for their ability to act as fungicides or herbicides. Their fluorinated structure enhances lipophilicity, which can improve penetration into plant tissues.
Case Study: Fungicidal Activity
Studies have shown that certain derivatives can effectively control fungal pathogens in crops, providing an alternative to traditional fungicides that may have environmental drawbacks .
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclohexane-1-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,3-Difluorocyclohexane-1-carbothioamide with key analogs, focusing on structural, physical, and reactivity differences.
4,4-Difluorocyclohexanamine Hydrochloride
- Structure : Features a cyclohexane ring with fluorine atoms at 4,4-positions and an amine group (-NH₂) at position 1, protonated as a hydrochloride salt.
- Key Differences :
- The absence of a carbothioamide group reduces hydrogen-bonding capacity and nucleophilic reactivity compared to the target compound.
- The 4,4-difluoro substitution likely induces distinct conformational preferences (e.g., chair vs. twist-boat) due to steric repulsion between axial fluorine atoms.
- Similarity Score : 0.85 (based on structural alignment algorithms) .
3,3-Difluorocyclobutane-1-carboximidamide Hydrochloride
- Structure : Contains a smaller cyclobutane ring with 3,3-difluoro substitution and a carboximidamide group (-C(NH)NH₂).
- The carboximidamide group (-C(NH)NH₂) is more basic than the carbothioamide (-C(S)NH₂), altering solubility and interaction profiles.
- Applications : Used in agrochemical intermediates, highlighting its divergent utility compared to the cyclohexane-based target compound .
3-(Difluoromethoxy)cyclohexan-1-amine
- Structure : Substitutes the carbothioamide group with a difluoromethoxy (-O-CF₂H) moiety at position 3.
- The difluoromethoxy group is less electron-withdrawing than carbothioamide, leading to differences in electronic distribution and acidity .
3-(4-Bromophenyl)-5-[4-(2,4-Dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamide
- Structure : A pyrazoline derivative with a carbothioamide group and complex aryl substituents.
- Key Differences: The pyrazoline core introduces planar geometry and π-π stacking capabilities, unlike the non-aromatic cyclohexane ring. The bulky aryl substituents enhance steric hindrance, reducing solubility but increasing selectivity in biological targets (e.g., enzyme inhibition) .
Research Findings and Implications
- Conformational Stability : NMR studies of 3,3-difluoro-trans-cyclohexene (a related compound) reveal that 3,3-difluoro substitution stabilizes the chair conformation, minimizing 1,3-diaxial repulsions. This likely applies to this compound, favoring equatorial fluorine orientation .
- Synthetic Challenges : Fluorination at the 3,3-positions requires precise control to avoid regioisomeric byproducts, as seen in cyclobutane analogs .
Biological Activity
3,3-Difluorocyclohexane-1-carbothioamide (CAS No. 1699462-42-4) is a chemical compound with the molecular formula C7H11F2NS and a molecular weight of 179.23 g/mol. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound features two fluorine atoms attached to the cyclohexane ring and a carbothioamide functional group. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The carbothioamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms improve the compound's stability and bioavailability, making it a candidate for further pharmacological studies .
In Vitro Studies
Recent studies have explored the effects of this compound on cellular models. For instance, it has been evaluated for its ability to modulate P-glycoprotein (P-gp) activity, which is crucial in drug resistance mechanisms in cancer cells. Compounds similar to this have shown promise in reversing drug resistance by increasing intracellular drug concentrations .
Case Studies
- Cancer Cell Lines : In experiments involving drug-resistant cancer cell lines, derivatives of carbothioamide compounds demonstrated the ability to enhance the efficacy of established chemotherapeutics by overcoming P-gp-mediated efflux mechanisms .
- Biochemical Assays : Biochemical assays indicated that this compound interacts significantly with ATP-binding sites on P-gp, suggesting a potential role as a modulator in multidrug resistance scenarios .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Carbothioamide | Potential P-gp modulator; enhances drug efficacy |
| 3,3-Difluorocyclohexane-1-carboxamide | Carboxamide | Similar mechanism but less effective against P-gp |
| 3,3-Difluorocyclohexane-1-thiol | Thiol | Exhibits different reactivity; less studied |
Applications in Medicinal Chemistry
The unique properties of this compound make it a valuable building block in the synthesis of more complex molecules for drug development. Its potential therapeutic applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
